Prasugrel

Catalog No.
S540126
CAS No.
150322-43-3
M.F
C20H20FNO3S
M. Wt
373.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prasugrel

CAS Number

150322-43-3

Product Name

Prasugrel

IUPAC Name

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate

Molecular Formula

C20H20FNO3S

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3

InChI Key

DTGLZDAWLRGWQN-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4

Solubility

In water, 20.28 mg/L at 25 °C (est)
2.37e-03 g/L

Synonyms

640315, LY, 747, CS, CS 747, CS-747, CS747, Effient, efient, HCl, Prasugrel, Hydrochloride, Prasugrel, LY 640315, LY-640315, LY640315, prasugrel, Prasugrel HCl, Prasugrel Hydrochloride

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4

Description

The exact mass of the compound Prasugrel is 373.11479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 20.28 mg/l at 25 °c (est)2.37e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Antiplatelet Effects

    Prasugrel is compared to other thienopyridines, like clopidogrel, to assess its effectiveness in inhibiting platelet aggregation. Studies investigate how Prasugrel impacts platelet function tests and clinical outcomes in patients Source: European Heart Journal article, "Prasugrel versus clopidogrel for acute coronary syndromes" by Wallentin et al., published in 2008.

  • Clinical Trials

    Large-scale clinical trials assess Prasugrel's safety and efficacy in preventing cardiovascular events like stent thrombosis (blood clot formation within a stent placed in the coronary artery) and myocardial infarction (heart attack) after ACS. These trials compare Prasugrel to other medications and establish its role in treatment regimens Source: Journal of the American College of Cardiology article, "Trial to Assess Prasugrel -Thrombolysis in Myocardial Infarction (TRITON-TIMI 38)" by Bhatt et al., published in 2009.

  • Pharmacogenetics

    Research explores how genetic variations influence a patient's response to Prasugrel. This helps identify individuals who might benefit more from Prasugrel or require alternative medications due to potential side effects Source: Circulation Journal article, "Effect of CYP2B6 genotype on prasugrel pharmacodynamics following clopidogrel pre-treatment in patients with acute coronary syndrome" by Shio et al., published in 2010.

  • Long-Term Studies

    These studies evaluate the long-term safety and effectiveness of Prasugrel compared to other medications. They monitor patients for bleeding risks and cardiovascular events over an extended period Source: BMJ article, "Long-term cardiovascular outcomes with prasugrel versus clopidogrel after acute coronary syndrome (TRIGGER): a retrospective cohort analysis of linked administrative databases" by Wiviott et al., published in 2017: .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.6

Exact Mass

373.11479

LogP

3.536
log Kow = 3.92 (est)

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated in combination with acetylsalicylic acid (ASA) to prevent atherothrombotic events in patients with acute coronary syndrome (ACS) who are to be managed with percutaneous coronary intervention (PCI). May be used in patients with unstable angina (UA), non-ST elevation myocardial infarction (NSTEMI), ST-elevation myocardial infarction (STEMI) who are to be managed with PCI. Prasugrel is not recommended in patients 75 years of age or greater, those that weigh<60kg, and patients with a history of stroke or transient ischemic attack due to increased risk of fatal and intracranial bleeding.
FDA Label
Prasugrel Mylan, co administered with acetylsalicylic acid (ASA), is indicated for the prevention of atherothrombotic events in adult patients with acute coronary syndrome (i.e. unstable angina, non-ST segment elevation myocardial infarction [UA/NSTEMI] or ST segment elevation myocardial infarction [STEMI]) undergoing primary or delayed percutaneous coronary intervention (PCI).
Efient, co-administered with acetylsalicylic acid (ASA), is indicated for the prevention of atherothrombotic events in patients with acute coronary syndrome (i.e. unstable angina, non-ST-segment-elevation myocardial infarction [UA / NSTEMI] or ST-segment-elevation myocardial infarction [STEMI]) undergoing primary or delayed percutaneous coronary intervention (PCI).

Livertox Summary

Prasugrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. Prasugrel has been linked to mild and transient serum enzyme elevations during therapy and to rare instances of hypersensitivity reactions accompanied by mild liver injury.

Drug Classes

Antithrombotic Agents

Therapeutic Uses

Purinergic P2Y Receptor Antagonists
Prasugrel hydrochloride is used in combination with aspirin for the reduction of thrombotic cardiovascular events (e.g., stent thrombosis, myocardial infarction in patients with acute coronary syndromes undergoing percutaneous coronary intervention. Prasugrel is used in patients with unstable angina or non-ST-segment-elevation myocardial infarction undergoing percutaneous coronary intervention and in patients with ST-segment elevation myocardial infarction managed with primary or nonprimary/delayed (i.e., after medical treatment for ST-segment elevation myocardial infarction) percutaneous coronary intervention. Because of established cardiovascular benefits, dual antiplatelet therapy with aspirin and prasugrel or clopidogrel is part of the current standard of care in patients with acute coronary syndromes. /Included in US product labeling/

Pharmacology

Prasugrel is a thienopyridine ADP receptor inhibitors which inhibits platelet aggregation by irreversibly binding to P2Y12 receptors.
Prasugrel is an orally bioavailable thienopyridine, with antiplatelet activity. Upon oral administration, the active metabolite of prasugrel targets and irreversibly binds to the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor. This inhibits ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time.

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

ATC Code

B01AC22
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC22 - Prasugrel

Mechanism of Action

Prasugrel is an thienopyridine and a prodrug which inhibits ADP receptors by irreversibly acting on the P2Y12 receptor on platelets. The active metabolite of prasugrel prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. Prasugrel is proposed to have a similar mechanism of action to clopidogrel.
The P2Y(12) receptor plays a crucial role in platelet aggregation and is the target of platelet aggregation inhibitors, including the thienopyridine compound prasugrel. The present study analyzed the effects of R-138727 (2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid), the active metabolite of prasugrel, on recombinant wild-type and mutant human P2Y(12) receptors in order to identify the molecular site of action of R-138727. The function of wild-type and mutant P2Y(12) receptors stably expressed in Chinese hamster ovary cells was assessed by measuring the 2-methylthio-ADP-mediated inhibition of forskolin-stimulated cellular cAMP production. RESULTS: In cells expressing wild-type receptors, R-138727 potently inhibited receptor function with a half-maximal concentration below 1 uM. The mode of action was irreversible. The same effect of R-138727 was observed in cells expressing Cys17Ala/Cys270Ala constructs. In contrast, in cells expressing either a Cys97Ala construct or a Cys175Ala construct, R-138727 failed to inhibit the response to the agonist. When cells expressing wild-type receptors were pretreated with the P2 receptor antagonists ATP or suramin, no effect of R-138727 was observed. Similar experiments with N-acetylcysteine 10 uM showed no interference of N-acetylcysteine with R-138727. The experiments demonstrate a potent and irreversible action of R-138727 at the recombinant human P2Y(12) receptor. The data suggest that R-138727 interacts with cysteine 97 (upper portion of the predicted third transmembrane region) and cysteine 175 (second extracellular loop) of the receptor, which are likely to form a disulfide bridge in native receptors. Moreover, the data also suggest that this site of action of R-138727 is close to the ligand-binding site of the receptor. /R-138727/
Prasugrel is an inhibitor of platelet activation and aggregation through the irreversible binding of its active metabolite to the P2Y12 class of ADP receptors on platelets.

Vapor Pressure

7.33X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

150322-43-3

Associated Chemicals

Prasugrel hydrochloride; 389574-19-0

Wikipedia

Prasugrel

FDA Medication Guides

Effient
Prasugrel Hydrochloride
TABLET;ORAL
DAIICHI SANKYO INC
12/22/2020

Drug Warnings

/BOXED WARNING/ WARNING: BLEEDING RISK. Effient can cause significant, sometimes fatal, bleeding. Do not use Effient in patients with active pathological bleeding or a history of transient ischemic attack or stroke. In patients > or = 75 years of age, Effient is generally not recommended, because of the increased risk of fatal and intracranial bleeding and uncertain benefit, except in high-risk situations (patients with diabetes or a history of prior myocardial infarction (MI)) where its effect appears to be greater and its use may be considered. Do not start Effient in patients likely to undergo urgent coronary artery bypass graft surgery (CABG). When possible, discontinue Effient at least 7 days prior to any surgery. Additional risk factors for bleeding include: body weight < 60 kg, propensity to bleed, concomitant use of medications that increase the risk of bleeding (e.g., warfarin, heparin, fibrinolytic therapy, chronic use of non-steroidal anti-inflammatory drugs [NSAIDS]). Suspect bleeding in any patient who is hypotensive and has recently undergone coronary angiography, percutaneous coronary intervention (PCI), CABG, or other surgical procedures in the setting of Effient. If possible, manage bleeding without discontinuing Effient. Discontinuing Effient, particularly in the first few weeks after acute coronary syndrome, increases the risk of subsequent cardiovascular events.
Geriatric patients, particularly those 75 years of age and older, appear to be at greater risk of bleeding (including fatal bleeding) with prasugrel therapy compared with younger patients. In the TRITON-TIMI 38 trial, about 39% of patients were 65 years of age or older and 13% were 75 years of age or older. Risk of bleeding increased with advancing age in both prasugrel and clopidogrel treatment groups. Among patients 75 years of age or older, fatal bleeding was more common with prasugrel than with clopidogrel (1 or 0.1%, respectively); symptomatic intracranial hemorrhage also was reported more frequently with prasugrel (0.8 or 0.3%, respectively). Mean exposure to the active metabolite of prasugrel is approximately 19% higher in patients 75 years or older compared with younger patients. Prasugrel generally should be avoided in patients 75 years of age or older because of a higher risk of bleeding and uncertain efficacy, but use may be considered in certain patients with high-risk conditions (e.g., diabetes, previous MI) in whom a greater net clinical benefit has been demonstrated.
Thienopyridines, including prasugrel, should be discontinued prior to elective surgery. In patients who require elective coronary artery bypass grafting (CABG), discontinuance of prasugrel therapy is recommended at least 7 days prior to surgery. Prasugrel should not be initiated in those who are likely to undergo emergent CABG. To minimize the risk of adverse cardiac events, thienopyridines, including prasugrel, and other antiplatelet therapy should be resumed as soon as possible after temporary discontinuance of therapy for adverse effects or invasive procedures.
Safety and efficacy have not been established in pediatric patients.
For more Drug Warnings (Complete) data for Prasugrel (14 total), please visit the HSDB record page.

Biological Half Life

The active metabolite has an elimination half-life of about 7.4 hours (range 2-15 hours).
The radioactivity terminal elimination half-life seemed to be similar in mice and rats, approximately 24 hr, but it is considerably longer in dogs, approximately 3 days. In humans, the average terminal elimination half-life of the active metabolite R-138727 was approximately 7 hours. /R-138727/

Use Classification

Human drugs -> Prasugrel Mylan -> EMA Drug Category
Antithrombotic agents -> Human pharmacotherapeutic group
Human drugs -> Efient -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Store at 25 °C 77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F).

Interactions

Increased risk of bleeding in patients receiving concomitant therapy with warfarin. Bleeding time substantially prolonged with concomitant administration of a single 15-mg dose of warfarin.
Increased risk of bleeding with concomitant use /of thrombolytic agents/.
Increased risk of bleeding with concomitant long-term use of aspirin or other nonsteroidal anti-inflammatory agents (NSAIAs).
Prasugrel is metabolized by the cytochrome P-450 (CYP) microsomal enzyme system, principally by isoenzymes 3A4 and 2B6, and to a lesser extent by isoenzymes 2C9 and 2C19. In vitro studies indicate that prasugrel is not likely to inhibit CYP isoenzymes 1A2, 2C9, 2C19, 2D6, and 3A or induce CYP isoenzymes 1A2 or 3A. Prasugrel is a weak inhibitor of CYP2B6. Clinically important drug interactions mediated by CYP isoenzymes are considered unlikely with prasugrel. Studies have shown that if one of the CYP isoenzymes involved in the metabolism of prasugrel is inhibited, others remain capable of forming the active metabolite. CYP3A4 inhibitors such as verapamil, diltiazem, indinavir, ciprofloxacin, clarithromycin, and grapefruit juice are not expected to have a substantial effect on the pharmacokinetics of prasugrel's active metabolite. In healthy individuals receiving prasugrel, concomitant administration of ketoconazole (a potent inhibitor of CYP3A4) decreased maximum concentrations of prasugrel's active metabolite by 34-46%, but did not alter systemic exposure or degree of inhibition of platelet aggregation. Similarly, CYP3A4 inducers (e.g., rifampin, carbamazepine) are not expected to substantially alter the pharmacokinetic or pharmacodynamic response to prasugrel; concomitant administration of rifampin, a potent inducer of CYP3A4 and CYP2B6, did not affect formation of the active prasugrel metabolite nor its ability to inhibit platelet aggregation. Concomitant administration of prasugrel and drugs principally metabolized by CYP2B6 (e.g., halothane, cyclophosphamide, propofol, nevirapine) may increase plasma concentrations and exposure of the concomitant drug; however, clinically important interactions are not expected because of weak inhibition of CYP2B6.
May be used concomitantly with proton pump inhibitors and histamine H2-receptor antagonists. Maximum plasma concentrations of the active metabolite of prasugrel are decreased by 14 or 29% with ranitidine or lansoprazole, respectively, but systemic exposure of this metabolite is unaffected. In a pharmacokinetic study in healthy adults, concomitant daily administration of a single loading dose of prasugrel 60 mg with lansoprazole 30 mg decreased systemic exposure and peak plasma concentrations of prasugrel's active metabolite but did not affect inhibition of platelet aggregation.

Dates

Modify: 2023-08-15
Dovlatova NL, Jakubowski JA, Sugidachi A, Heptinstall S: The reversible P2Y antagonist cangrelor influences the ability of the active metabolites of clopidogrel and prasugrel to produce irreversible inhibition of platelet function. J Thromb Haemost. 2008 Jul;6(7):1153-9. doi: 10.1111/j.1538-7836.2008.03020.x. Epub 2008 Jul 1. [PMID:18485086]
Tagarakis GI: Ticagrelor and prasugrel: two novel, most-promising antiplatelet agents. Recent Pat Cardiovasc Drug Discov. 2010 Nov;5(3):208-11. [PMID:20874669]
Angiolillo DJ: The evolution of antiplatelet therapy in the treatment of acute coronary syndromes: from aspirin to the present day. Drugs. 2012 Nov 12;72(16):2087-116. doi: 10.2165/11640880-000000000-00000. [PMID:23083110]
Jeong YH, Tantry US, Gurbel PA: Importance of potent P2Y(12) receptor blockade in acute myocardial infarction: focus on prasugrel. Expert Opin Pharmacother. 2012 Aug;13(12):1771-96. doi: 10.1517/14656566.2012.704909. Epub 2012 Jul 12. [PMID:22783896]

Explore Compound Types